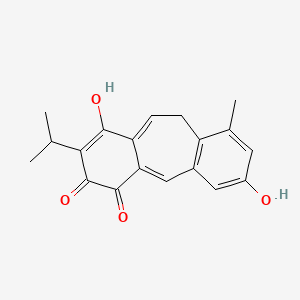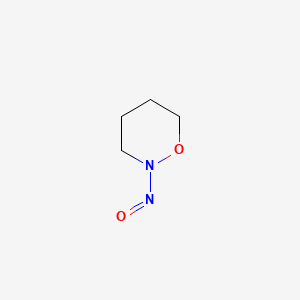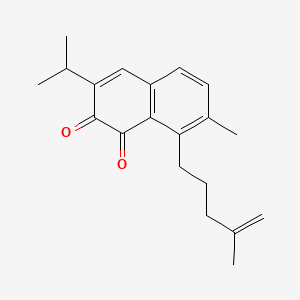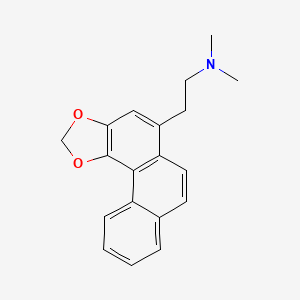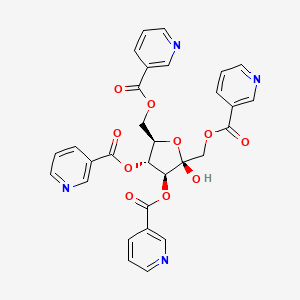
Zirconium molybdate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zirconium molybdate is a compound that combines the properties of molybdenum and zirconium oxides. This compound is known for its unique structural and catalytic properties, making it valuable in various industrial and scientific applications. The incorporation of molybdenum into zirconium oxide enhances its thermal stability, surface area, and catalytic activity, which are crucial for applications in catalysis and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Zirconium molybdate can be synthesized using several methods, including the sol-gel method, hydrothermal synthesis, and wet impregnation. In the sol-gel method, zirconium hydroxide is synthesized and then modified with molybdenum species. The resulting material is dried and calcined at high temperatures to obtain the desired oxide . Hydrothermal synthesis involves the addition of nano-sized zirconium oxide particles to molybdenum powder, followed by hydrothermal treatment and powder metallurgy processes . Wet impregnation involves impregnating zirconium oxide with molybdenum oxide and then calcining the material to achieve the final product .
Industrial Production Methods: Industrial production of molybdenum zirconium oxide typically involves large-scale sol-gel or hydrothermal processes. These methods are chosen for their ability to produce materials with high surface areas and uniform particle sizes, which are essential for catalytic applications .
Analyse Chemischer Reaktionen
Types of Reactions: Zirconium molybdate undergoes various chemical reactions, including oxidation, reduction, and acid-base reactions. The compound exhibits both Lewis and Brønsted acidity, making it suitable for catalyzing hydroisomerization and other acid-catalyzed reactions .
Common Reagents and Conditions: Common reagents used in reactions involving molybdenum zirconium oxide include hydrogen, oxygen, and various hydrocarbons. Reaction conditions often involve high temperatures and pressures to facilitate the desired transformations .
Major Products: The major products formed from reactions involving molybdenum zirconium oxide depend on the specific reaction being catalyzed. For example, in hydroisomerization reactions, the primary products are branched hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Zirconium molybdate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which molybdenum zirconium oxide exerts its effects is primarily through its catalytic activity. The compound provides active sites for various chemical reactions, facilitating the transformation of reactants into products. The presence of both Lewis and Brønsted acid sites allows for a wide range of catalytic activities, including hydroisomerization and oxidation . The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Vergleich Mit ähnlichen Verbindungen
Molybdenum oxide (MoO3): Known for its catalytic properties in oxidation reactions.
Zirconium oxide (ZrO2): Used for its thermal stability and mechanical properties.
Tungsten oxide (WO3): Another transition metal oxide with similar catalytic applications.
Uniqueness: Zirconium molybdate is unique due to the synergistic effects of combining molybdenum and zirconium oxides. This combination enhances the thermal stability, surface area, and catalytic activity beyond what is achievable with the individual oxides alone .
Eigenschaften
IUPAC Name |
molybdenum;oxygen(2-);zirconium(4+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.5O.Zr/q;5*-2;+4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCMBJXQBACDBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Zr+4].[Mo] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MoO5Zr-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57348-12-6 |
Source


|
| Record name | Zirconium molybdate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057348126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

